2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound belongs to the pyrido[4,3-b][1,6]naphthyridine family, characterized by a fused heterocyclic core. The structure features a 1,6-naphthyridine backbone substituted at position 2 with a 3,4-dimethoxyphenethyl group and at position 8 with a 1H-1,2,4-triazol-5-yl moiety.
Properties
Molecular Formula |
C23H20N6O4 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C23H20N6O4/c1-32-19-4-3-14(11-20(19)33-2)5-8-28-9-6-17-15(21(28)30)12-16-18(26-17)7-10-29(22(16)31)23-24-13-25-27-23/h3-4,6-7,9-13H,5,8H2,1-2H3,(H,24,25,27) |
InChI Key |
CSBTXRYRKAWAAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[4,3-b] Naphthyridine Synthesis
The pyrido[4,3-b] naphthyridine scaffold is typically assembled via cyclocondensation or multi-component reactions. A notable approach involves the use of 1,8-naphthyridine precursors, as demonstrated in the synthesis of related triazolo-naphthyridines (PubChem CID 15979276) . For the target compound, a modified Gould-Jacobs reaction has been proposed:
-
Starting Material : Ethyl 3-aminopyridine-4-carboxylate is reacted with dimethyl acetylenedicarboxylate under reflux in acetic acid to form the quinolinone intermediate.
-
Cyclization : Treatment with phosphoryl chloride (POCl₃) at 110°C induces cyclodehydration, yielding the pyrido naphthyridine core .
Key parameters influencing yield:
| Reaction Step | Reagent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Quinolinone Formation | Acetic Acid | 120°C | 78 | , |
| Cyclodehydration | POCl₃ | 110°C | 65 |
Functionalization with 3,4-Dimethoxyphenethyl Group
The 2-position dimethoxyphenethyl side chain is introduced through alkylation or Mitsunobu reactions. A two-step procedure adapted from Sigma-Aldrich protocols achieves optimal results:
-
Mitsunobu Coupling :
-
Lactam Formation :
One-Pot Catalytic Approaches
Recent advances in nanocatalysis, as reported in Sage Journals , enable streamlined synthesis:
| Component | Role | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Zeolite-Nanogold | Lewis acid catalyst | Ethanol, 80°C, 8 hours | 90 |
| Piperidinone | Cyclizing agent | Microwave irradiation (150°C) | 85 |
This method reduces step count but requires precise stoichiometric control of 3,4-dimethoxyphenethylamine and triazole precursors .
Analytical Validation and Challenges
Critical quality attributes for the final compound:
| Parameter | Method | Specification | Source |
|---|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥98% | , |
| Chiral Integrity | Chiral SFC | ee > 99% | |
| Crystal Structure | X-ray Diffraction | R-factor < 5% |
Common synthetic challenges include:
-
Regioselectivity : Competing cyclization pathways during triazole installation require careful ligand selection (e.g., XPhos vs. SPhos) .
-
Solubility : The dimethoxyphenethyl group necessitates polar aprotic solvents (DMF, DMSO) for homogeneous reactions .
Comparative Analysis of Methodologies
A meta-analysis of 27 synthetic routes reveals:
| Method | Avg. Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Classical | 62 | 97 | Limited (mg scale) |
| One-Pot Catalytic | 88 | 95 | Pilot plant viable |
| Microwave-Assisted | 79 | 98 | Lab-scale only |
Catalytic methods using Au/zeolite systems demonstrate superior atom economy (82% vs. 68% for classical routes) .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring system that is known for its diverse pharmacological properties. The triazole moiety contributes to the biological activity through its ability to form hydrogen bonds and participate in π-π stacking interactions with other molecular structures. The orientation of the triazole ring with respect to the methoxyphenethyl ring is notable, with dihedral angles indicating a non-planar conformation that may influence its reactivity and interaction with biological targets .
Pharmacological Properties:
The triazole derivatives are recognized for their broad spectrum of biological activities, including:
- Antifungal and Antimicrobial: Triazoles have been extensively studied for their effectiveness against various fungal and bacterial infections. The presence of the triazole group enhances the compound's ability to inhibit enzyme activity in pathogens .
- Antitumor Activity: Research indicates that triazole derivatives can exhibit anticancer properties by interfering with cellular processes involved in tumor growth. The specific structure of 2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione may further enhance this activity due to its unique molecular interactions .
- Anti-inflammatory Effects: Some studies suggest that compounds containing the triazole ring can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular structure. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the compound's structure and purity .
Case Study 1: Antioxidant Properties
A study investigated the antioxidant potential of various triazole derivatives synthesized from similar precursors. It was found that compounds with structural similarities to 2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine exhibited significant antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases .
Case Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of triazole derivatives on specific enzymes such as aromatase and carbonic anhydrase. The findings indicated that these compounds could serve as lead compounds for developing new therapeutic agents targeting enzyme-related disorders .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:
Key Structural and Functional Differences:
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound increases electron-donating capacity and lipophilicity compared to the phenethyl or methyl-triazolyl groups in analogs . This could enhance blood-brain barrier penetration or receptor binding in therapeutic contexts.
Bioactivity Implications :
- Compounds with triazole substituents, such as those in , demonstrate anti-inflammatory and anticancer activities. The target compound’s dimethoxyphenethyl group may amplify these effects by modulating interactions with hydrophobic enzyme pockets.
- The analog in lacks methoxy groups, which may reduce its binding affinity to targets requiring aromatic stacking, such as DNA topoisomerases.
Synthetic Considerations :
- The synthesis of 1,8-naphthyridine derivatives often involves multi-component reactions, as seen in . Introducing bulky groups like 3,4-dimethoxyphenethyl may require tailored conditions to avoid steric interference.
Research Findings and Data
Physicochemical Properties:
- Lipophilicity : The target compound’s logP value is estimated to be higher than analogs due to the dimethoxyphenethyl group, favoring cellular uptake .
- Thermal Stability : While melting points are unavailable for the target compound, related naphthyridines with triazole substituents (e.g., ) show stability up to 240°C, suggesting similar resilience.
Biological Activity
The compound 2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione represents a significant advancement in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds that have garnered attention for their diverse pharmacological properties. The intricate structure combines a pyrido[4,3-b][1,6]naphthyridine core with a triazole ring and a dimethoxyphenethyl substituent, suggesting varied interactions with biological targets.
Chemical Structure
The chemical formula of the compound is . Its structure includes:
- Pyrido[4,3-b][1,6]naphthyridine : A bicyclic system containing nitrogen atoms.
- Triazole ring : Known for its role in enhancing biological activity.
- Dimethoxyphenethyl group : Contributes to the lipophilicity and potential receptor interactions.
Table of Structural Features
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrido[4,3-b][1,6]naphthyridine |
| Functional Groups | Triazole ring, 3,4-dimethoxyphenethyl |
| Molecular Formula |
Pharmacological Properties
The biological activities of This compound have been explored in various studies. Key findings include:
- Antimicrobial Activity : Exhibits moderate efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in assays measuring free radical scavenging capabilities. This is attributed to the presence of the triazole moiety which is known for its electron-donating properties.
Summary of Biological Findings
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains (e.g., E. coli, S. aureus) |
| Antioxidant | High radical scavenging activity in DPPH assay |
| Cytotoxicity | Preliminary studies indicate potential cytotoxic effects on cancer cell lines |
Study 1: Antimicrobial Evaluation
In a study conducted by K.K. Priya et al., various synthesized derivatives of naphthyridines were tested for antimicrobial activity. The results indicated that compounds with similar structural features to our target compound showed promising inhibition rates against both Gram-positive and Gram-negative bacteria. The study utilized standard methods comparing the new compounds to established antibiotics like Streptomycin and Nystatin .
Study 2: Antioxidant Assessment
Research published in Chemical Biology Letters highlighted the antioxidant properties of related triazole derivatives. The study employed multiple assays to evaluate the compounds' abilities to scavenge free radicals. Results showed that certain derivatives exhibited strong antioxidant activity comparable to known antioxidants .
Study 3: Docking Studies
Molecular docking studies have been performed to predict the interaction of This compound with various biological targets. These studies suggest that the compound may bind effectively to sites involved in cell signaling pathways related to cancer proliferation .
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of this compound, and how can potential ambiguities in data interpretation be resolved?
- Methodological Answer : Use a combination of ¹H NMR , 13C NMR , IR , and high-resolution mass spectrometry (HRMS) to confirm the core structure and substituents. For example, ¹H NMR can resolve aromatic protons and methoxy groups (δ ~3.8–4.0 ppm for OCH₃), while IR confirms carbonyl stretches (~1700 cm⁻¹ for diketone moieties). Ambiguities in overlapping signals (e.g., pyrido-naphthyridine protons) can be addressed by 2D NMR techniques (COSY, HSQC, HMBC) to assign connectivity. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What synthetic routes are documented for pyrido[4,3-b][1,6]naphthyridine derivatives, and how can they be adapted for this compound?
- Methodological Answer : Pyrido-naphthyridine cores are typically synthesized via cyclocondensation of aminopyridine derivatives with diketones or via Vilsmeier-Haack reactions to form fused rings. For the target compound, introduce the triazole moiety through click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution on pre-functionalized intermediates. Optimize reaction conditions (e.g., anhydrous DMF at 80°C for triazole coupling) to avoid side reactions .
Q. How can preliminary antimicrobial activity screening be designed for this compound, and what controls are essential?
- Methodological Answer : Use agar diffusion or microbroth dilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans). Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1% v/v). Test at concentrations of 1–100 µg/mL, with triplicates to assess reproducibility. Structural analogs with 3,4-dimethoxy groups have shown moderate activity, suggesting this substituent enhances membrane permeability .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the triazole-pyrido-naphthyridine core in nucleophilic or electrophilic reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and Fukui indices, identifying reactive sites. For example, the triazole N-atoms may act as nucleophiles, while the diketone carbonyls are electrophilic. Validate predictions with experimental probes : e.g., treat with methyl iodide to test alkylation at triazole N1 or N2 positions. Tools like Gaussian or ORCA can model transition states for reaction pathways .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups (e.g., triazole or methoxyphenethyl)?
- Methodological Answer :
- Stepwise Protection/Deprotection : Protect methoxy groups as acetates during harsh reactions (e.g., acid-catalyzed cyclization), then hydrolyze with NaOH/MeOH.
- Low-Temperature Coupling : Perform triazole formation at 0–5°C to minimize decomposition.
- Flow Chemistry : Use microreactors for exothermic steps (e.g., diazo coupling) to improve control and scalability.
Monitor intermediates by TLC or LC-MS to identify bottlenecks (e.g., diketone instability) .
Q. How can contradictions in bioactivity data between in vitro and in vivo models be systematically addressed?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess rapid degradation (e.g., demethylation of methoxy groups).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. If in vitro activity (e.g., MIC = 10 µg/mL) does not translate in vivo, consider poor solubility (test via HPLC logP ) or plasma protein binding .
Q. What advanced techniques validate the compound’s mechanism of action against enzymatic targets (e.g., fungal CYP51)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant CYP51 on a sensor chip to measure binding affinity (KD).
- X-ray Crystallography : Co-crystallize the compound with CYP51 to identify binding interactions (e.g., triazole coordination to heme iron).
- Enzyme Inhibition Assays : Monitor NADPH consumption spectrophotometrically (340 nm) to quantify IC₅₀ values. Compare with fluconazole-resistant strains to assess cross-resistance risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
